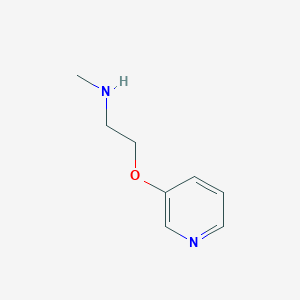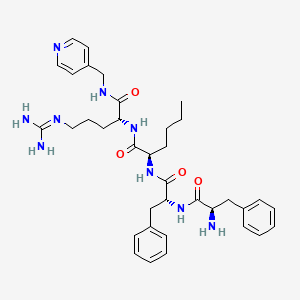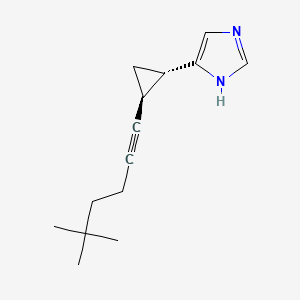
1H-Imidazole, 4-((1S,2S)-2-(5,5-dimethyl-1-hexynyl)cyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GT-2331 is a potent histamine H3 receptor antagonist. It is known for its ability to regulate the synthesis and release of histamine, making it a significant compound in pharmaceutical research. The enantiomer of GT-2331 is particularly noteworthy due to its higher potency and specific absolute configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GT-2331 and its enantiomer involves several steps. The literature describes an efficient multigram synthesis of this compound. The process includes the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is produced .
Industrial Production Methods: Industrial production of GT-2331 enantiomer involves large-scale synthesis techniques. Advances in enantioselective analytical techniques have made it possible to produce pure enantiomers on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: GT-2331 enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving GT-2331 enantiomer include chiral catalysts, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of GT-2331 enantiomer depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
GT-2331 enantiomer has a wide range of scientific research applications. It is used in chemistry for studying chiral compounds and their behavior. In biology, it is used to investigate the role of histamine H3 receptors in various physiological processes. In medicine, GT-2331 enantiomer is being explored for its potential therapeutic applications in treating cognitive dysfunction, epilepsy, hypersomnia, and obesity .
Mécanisme D'action
The mechanism of action of GT-2331 enantiomer involves its interaction with histamine H3 receptors. By binding to these receptors, it regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and serotonin. This regulation affects various physiological processes and can have therapeutic effects .
Comparaison Avec Des Composés Similaires
GT-2331 enantiomer is unique due to its specific absolute configuration and higher potency compared to other similar compounds. Some similar compounds include other histamine H3 receptor antagonists, such as cipralisant. GT-2331 enantiomer stands out due to its specific molecular structure and the resulting pharmacological properties .
Propriétés
Numéro CAS |
223420-11-9 |
|---|---|
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 |
Clé InChI |
CVKJAXCQPFOAIN-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2 |
SMILES canonique |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




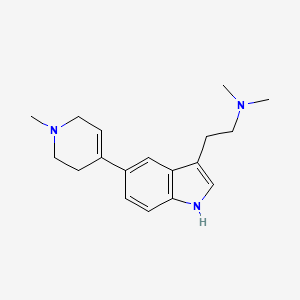
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
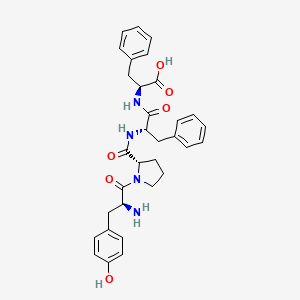

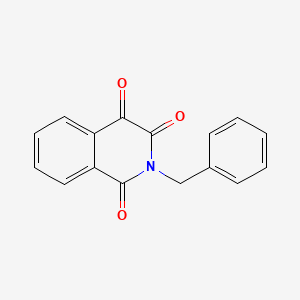


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)


